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phenyl(trimethylsilyl)methanone

Photochemistry Matrix Isolation Decarbonylation Stability

Phenyl(trimethylsilyl)methanone (benzoyltrimethylsilane; CAS 5908-41-8) is a prototypical aromatic acylsilane characterized by a benzoyl group directly bonded to a trimethylsilyl moiety (C₁₀H₁₄OSi; MW 178.3 g/mol; density 0.939 g/cm³; boiling point 214.5°C at 760 mmHg; refractive index 1.483). This compound belongs to the α-silyl ketone class and is employed primarily as a reagent in organic synthesis, a precursor for siloxycarbene intermediates in photochemical insertion reactions, and as a substrate in lanthanoid-metal-mediated transformations.

Molecular Formula C10H14OSi
Molecular Weight 178.3 g/mol
CAS No. 5908-41-8
Cat. No. B1585042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl(trimethylsilyl)methanone
CAS5908-41-8
Molecular FormulaC10H14OSi
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C10H14OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyKJPBNYMAKNNPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(trimethylsilyl)methanone (CAS 5908-41-8): Acylsilane Procurement Baseline for Organic Synthesis and Photochemistry


Phenyl(trimethylsilyl)methanone (benzoyltrimethylsilane; CAS 5908-41-8) is a prototypical aromatic acylsilane characterized by a benzoyl group directly bonded to a trimethylsilyl moiety (C₁₀H₁₄OSi; MW 178.3 g/mol; density 0.939 g/cm³; boiling point 214.5°C at 760 mmHg; refractive index 1.483) . This compound belongs to the α-silyl ketone class and is employed primarily as a reagent in organic synthesis, a precursor for siloxycarbene intermediates in photochemical insertion reactions, and as a substrate in lanthanoid-metal-mediated transformations [1] [2]. Its selection over structurally related acylsilanes, α-ketoesters, or alternative silyl ketones hinges on quantifiable differences in photostability, reaction pathway selectivity, and functional group tolerance that directly impact experimental outcomes.

Why Acylsilane Substitution Without Benzoyltrimethylsilane-Specific Validation Risks Synthetic Failure


Within the acylsilane class, compounds sharing the general R–C(=O)–SiR′₃ structure exhibit divergent photochemical behavior and reaction pathway selectivity that precludes interchangeable use. Formyltrimethylsilane (1a) and acetyltrimethylsilane (1b) undergo measurable decarbonylation under UV irradiation in argon matrices at cryogenic temperatures, whereas benzoyltrimethylsilane (1c) remains stable under identical conditions—a differential stability that directly determines which compound is suitable for applications requiring photostable carbonyl retention [1]. Further, aliphatic acylsilanes and aromatic acylsilanes diverge fundamentally in their reactivity with lanthanoid metals: aromatic variants (including benzoyltrimethylsilane) form Yb-oxametallacycles leading to symmetrical 1,2-diarylacetylenes, while aliphatic counterparts undergo reduction to α-silylalcohols, producing entirely different product classes from the same reaction manifold [2]. Even within the subset of benzoyl-substituted organometalloids, silicon-containing acylsilanes and their germanium analogs exhibit distinct electrochemical properties and absorption characteristics that affect their performance in photoinitiator applications, as documented in comparative studies of substituted benzoylsilanes and benzoylgermanes [3]. These compound-specific divergences mandate validation of benzoyltrimethylsilane rather than class-based substitution.

Quantitative Evidence Differentiating Phenyl(trimethylsilyl)methanone from Structurally Proximate Analogs


Superior Photostability Under UV Irradiation Versus Aliphatic Acylsilane Analogs in Argon Matrices

Benzoyltrimethylsilane (1c) demonstrates complete stability against decarbonylation under UV irradiation in argon matrices at cryogenic temperatures (10 K), in marked contrast to the aliphatic analogs formyltrimethylsilane (1a) and acetyltrimethylsilane (1b) which undergo slow but measurable decarbonylation under identical conditions [1]. This differential stability is attributed to the aromatic benzoyl group's ability to dissipate excitation energy through π-system delocalization, suppressing the α-cleavage pathway that predominates in aliphatic acylsilanes.

Photochemistry Matrix Isolation Decarbonylation Stability

Divergent Lanthanoid-Mediated Reaction Pathway: Aromatic Acylsilanes Yield 1,2-Diarylacetylenes, Aliphatic Analogs Yield α-Silylalcohols

When treated with ytterbium (Yb) metal, aromatic acylsilanes including benzoyltrimethylsilane react to form Yb-oxametallacycle intermediates that subsequently react with a second equivalent of aroylsilane to yield symmetrical 1,2-diarylacetylenes in good yields [1] [2]. In contrast, aliphatic acylsilanes under the same lanthanoid-mediated conditions undergo reduction with Yb metal or SmI₂ to afford α-silylalcohols rather than acetylene products [1]. This pathway divergence is determined by the aromatic versus aliphatic character of the acyl group, not by the silyl substituent.

Lanthanoid Chemistry Organometallic Synthesis Ytterbium-Mediated Coupling

Enhanced Nucleophilic Cleavage Reactivity of Trimethylsilyl Versus Triethylsilyl Acylsilane Analogs Due to Steric Effects

Comparative studies on the reactivity of organosilicon compounds toward nucleophilic cleavage demonstrate that trimethylaralkyl-silanes exhibit substantially higher reaction rates than their triethyl-analogs, a difference attributed to steric effects rather than electronic factors [1]. This steric acceleration principle applies to benzoyltrimethylsilane relative to the bulkier benzoyltriethylsilane analog: the less sterically hindered trimethylsilyl group facilitates nucleophilic attack at silicon, enabling more efficient Brook rearrangement and subsequent transformations.

Organosilicon Reactivity Steric Effects Nucleophilic Cleavage

Distinctive Low-Frequency Carbonyl Stretching Vibration (1628 cm⁻¹) Enabling Spectroscopic Differentiation from Conventional Ketones

Benzoyltrimethylsilane exhibits a characteristic carbonyl (C=O) stretching vibration at 1628 cm⁻¹ when matrix-isolated in argon at 10 K [1] [2]. This frequency is substantially lower than the typical C=O stretching frequencies of conventional aromatic ketones (generally 1680–1720 cm⁻¹), a redshift attributed to dπ–pπ bonding interactions between silicon and the carbonyl π-system and/or hyperconjugative effects involving the Si–C bond. This spectroscopic signature provides a definitive analytical marker for confirming the identity and purity of benzoyltrimethylsilane in reaction monitoring and quality control applications.

Vibrational Spectroscopy IR Characterization Acylsilane Identification

Efficient Conversion to Tosylhydrazone and Subsequent Diazoalkane Formation Under Milder Conditions Than Carbon Analogs

Benzoyltrimethylsilane and related acylsilanes can be converted to their corresponding tosylhydrazones, which upon treatment with n-butyllithium yield metalloidal diazoalkanes in excellent yields under milder conditions than those required for analogous carbon compounds . The resulting silyl-substituted diazoalkanes exhibit substantially greater stability than their purely carbon-based diazoalkane counterparts. This enhanced stability is interpreted in terms of dπ–pπ bonding contributions from silicon that delocalize electron density from the diazo moiety .

Diazoalkane Synthesis Tosylhydrazone Chemistry Synthetic Methodology

Excellent Yields in Photochemical Si–H Insertion Reactions with Substituted Phenylsilanes

Photochemical reaction of benzoyltrimethylsilane (I) with substituted phenylsilanes XC₆H₄SiH₃ (X = m-CF₃, m-Cl, p-Cl, H, m-Me, p-Me, p-MeO) (II) yields [α-(trimethylsiloxy)benzyl]arylsilanes (III) in excellent yields [1]. The reaction proceeds via photoisomerization of I to the siloxycarbene intermediate Me₃Si–O–Ċ–Ph (IV), which inserts into the Si–H bond of the arylsilane. Relative reaction rates for m- and p-substituted phenylsilanes correlate with Hammett σ values, yielding a reaction constant ϱ = +1.82, confirming that electron-withdrawing substituents on the phenylsilane accelerate the insertion process [1].

Photochemical Synthesis Siloxycarbene Insertion Si–H Functionalization

Validated Application Scenarios for Phenyl(trimethylsilyl)methanone Based on Quantitative Differentiation Evidence


Photochemical Synthesis of α-Siloxybenzyl-Substituted Organosilanes via Si–H Insertion

Employ benzoyltrimethylsilane as a photochemical siloxycarbene precursor for insertion into Si–H bonds of arylsilanes. Under photolysis, the compound generates the siloxycarbene intermediate Me₃Si–O–Ċ–Ph, which inserts into the Si–H bond of substituted phenylsilanes to yield [α-(trimethylsiloxy)benzyl]arylsilanes in excellent yields [1]. The reaction kinetics are tunable by aryl substituent selection, with electron-withdrawing groups accelerating insertion (Hammett ϱ = +1.82). This methodology enables efficient construction of complex organosilicon architectures with α-siloxybenzyl functionality.

Ytterbium-Mediated Synthesis of Symmetrical 1,2-Diarylacetylenes

Use benzoyltrimethylsilane in ytterbium-metal-mediated coupling reactions to access symmetrical 1,2-diarylacetylene scaffolds. The reaction proceeds via formation of a Yb-oxametallacycle intermediate from the aromatic acylsilane, which reacts with a second equivalent of aroylsilane to produce the diarylacetylene product in good yields [1] [2]. This pathway is specific to aromatic acylsilanes; aliphatic acylsilanes instead undergo reduction to α-silylalcohols, underscoring the necessity of the benzoyl-substituted variant for alkyne-targeted synthesis.

Synthesis of Stabilized Silyl-Substituted Diazoalkanes via Tosylhydrazone Intermediates

Convert benzoyltrimethylsilane to its tosylhydrazone derivative, followed by treatment with n-butyllithium, to generate silyl-substituted diazoalkanes in excellent yields [1]. The resulting diazoalkanes exhibit substantially greater stability than purely carbon-based diazoalkane analogs, attributed to dπ–pπ bonding contributions from silicon [1]. The milder reaction conditions required for acylsilane-derived tosylhydrazone activation, compared to conventional carbonyl compounds, make this an advantageous route for preparing handling-stable diazo species for subsequent carbene chemistry.

Synthesis of Enantiopure α-(Trimethylsilyl)benzyl Alcohol as a Chiral Auxiliary

Reduce benzoyltrimethylsilane via Noyori-type asymmetric transfer hydrogenation to obtain enantiopure (S)-α-(trimethylsilyl)benzyl alcohol (98% ee) [1]. This optically pure α-silyl alcohol serves as a practical chiral auxiliary for oxocarbenium ion reactions, with the α-trimethylsilyl benzyl group demonstrating efficient deprotection or conversion to a benzyl protecting group [1]. The photostability of the parent benzoyltrimethylsilane under conditions that cause decarbonylation in aliphatic acylsilanes [2] supports its utility as a reliable precursor for this stereoselective transformation.

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